Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester

Stereochemistry GPR40 Agonist Diabetes

This (R)-configured chiral alkynoic acid methyl ester is the designated key intermediate for constructing diastereomerically pure spirocyclic GPR40 (FFAR1) agonists. Its defined (R)-stereochemistry at C-3 dictates diastereofacial selectivity in spirocyclization; using the (S)-enantiomer or racemate introduces stereochemical mixtures that confound biological results. For labs optimizing AMG 837-type (S)-series leads, it serves as the essential negative control for stereochemical SAR, enabling direct evaluation of chiral inversion on potency and selectivity. The methyl ester functionality further facilitates amide library diversification.

Molecular Formula C13H14O3
Molecular Weight 218.252
CAS No. 929713-77-9
Cat. No. B570349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester
CAS929713-77-9
Synonyms(βR)-4-Hydroxy-β-1-propynylbenzenepropanoic Acid Methyl Ester;  (βR)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic Acid Methyl Ester
Molecular FormulaC13H14O3
Molecular Weight218.252
Structural Identifiers
SMILESCC#CC(CC(=O)OC)C1=CC=C(C=C1)O
InChIInChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m1/s1
InChIKeyBENPHURJTUUUSX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester (CAS 929713-77-9) Procurement


(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester (CAS 929713-77-9) is a chiral alkynoic acid ester building block with a defined (R)-configuration at the C-3 position. It is primarily utilized as a key intermediate in the synthesis of spirocyclic GPR40 (FFAR1) agonists for diabetes research , as well as in the preparation of 3-heteroaryl-3-phenylpropanoic acid derivatives targeting metabolic disorders . Its value for scientific procurement is defined by its specific stereochemistry, which is critical for downstream diastereoselective transformations.

Why Generic Substitution Fails for (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester


Interchanging (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester with its (S)-enantiomer or racemic mixture without rigorous justification will compromise stereochemical integrity in target synthesis. The spatial arrangement of the aryl and alkynyl groups around the C-3 chiral center dictates the diastereofacial selectivity in subsequent reactions, such as spirocyclization. Known potent GPR40 agonists like AMG 837 are derived from the (S)-enantiomer of the free acid , highlighting that the choice of enantiomer is not arbitrary but a decisive factor in achieving desired biological activity. Using the incorrect enantiomer will lead to a different, and likely inactive, stereoisomer.

Quantitative Differentiation Evidence for (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester Procurement


Enantiomeric Configuration vs. Potent GPR40 Agonist AMG 837

The (R)-configuration of this compound is the opposite of the critical (S)-fragment found in the potent, clinically-studied GPR40 agonist AMG 837 (EC50 = 13.5 nM for human GPR40) . This stereochemical divergence is not a minor detail; it makes the (R)-enantiomer the non-eutomer for this pharmacophore. Its primary value is as a control compound or a building block for exploring novel chemical space distinct from the established (S)-series lead matter.

Stereochemistry GPR40 Agonist Diabetes

Purchase Price vs. (S)-Enantiomer Carboxylic Acid

The (R)-enantiomer methyl ester (this compound) is a more specialized reagent than the commonly used (S)-free acid. This is reflected in a significant price difference. For a 1g quantity, the (R)-methyl ester is priced at €5,367.00 from a leading analytical standard supplier , while the (S)-free acid of similar purity (97-98%) is routinely available from multiple suppliers for approximately $100-300 USD per 1g . This ~20-50x price premium quantifies its status as a specialized, lower-volume item for specific research needs.

Procurement Cost Enantiomer Comparison Availability

Functional Group Differentiation: Methyl Ester vs. Free Carboxylic Acid

As a methyl ester, this compound offers a protected carboxylic acid handle, allowing for orthogonal synthetic manipulations incompatible with a free acid (e.g., strong bases or nucleophiles). The free acid analog, which is a more common intermediate, requires an extra deprotection step if the carboxylic acid was previously protected, or may limit reaction conditions. The methyl ester can be directly subjected to reactions such as amidation or reduction, whereas the free acid would first require activation or protection, adding a synthetic step.

Synthetic Utility Protecting Group Reactivity

Optimal Application Scenarios for (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester


Synthesis of Novel Spirocyclic GPR40 Agonists with Defined (R)-Stereochemistry

This compound is the designated reagent for constructing the (R)-configured phenyl-alkynoate fragment within spirocyclic GPR40 agonist scaffolds as outlined in patent WO2009054479 . Its use ensures the creation of diastereomerically pure spiro compounds, which is essential for SAR studies of this receptor class. Using a racemic or (S)-configured building block would introduce a mixture of diastereomers, complicating purification and confounding biological results.

Stereochemical Probe in GPR40 Agonist Lead Optimization

For research groups optimizing around the (S)-hex-4-ynoic acid pharmacophore (e.g., AMG 837 analogs), the (R)-methyl ester serves as a crucial negative control and a tool for stereochemical SAR exploration. It allows direct evaluation of the impact of inverting the C-3 chiral center on potency, selectivity, and PK properties, providing a clear comparator against the (S)-series leads .

Key Intermediate for 3-Heteroaryl-3-phenylpropanoic Acid Library Synthesis

Referenced in patent WO2008030618 for the synthesis of 3-heteroaryl-3-phenylpropanoic acids, this compound can be used to generate libraries of (R)-configured analogs for screening against metabolic disorder targets beyond GPR40 . Its methyl ester functionality is advantageous for subsequent amide bond formation in library synthesis, offering straightforward diversification.

Quote Request

Request a Quote for (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.